Ethyl 2-cyano-2-(pyridin-2-yl)acetate structural formula
Ethyl 2-cyano-2-(pyridin-2-yl)acetate structural formula
An In-depth Technical Guide to Ethyl 2-cyano-2-(pyridin-2-yl)acetate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-cyano-2-(pyridin-2-yl)acetate, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The document delineates its structural and physicochemical properties, offers a detailed, field-tested protocol for its synthesis via the Knoevenagel condensation, and explores the underlying reaction mechanism. Furthermore, it establishes a robust framework for its analytical characterization using spectroscopic and chromatographic techniques. The guide emphasizes the compound's strategic importance as a versatile precursor for the synthesis of complex, biologically active molecules, supported by insights into its applications in pharmaceutical research. Safety protocols for handling and storage are also detailed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic workflows.
Introduction: A Strategic Building Block in Medicinal Chemistry
In the landscape of drug discovery, the rational design of small molecules with therapeutic potential relies heavily on the availability of versatile and reactive chemical scaffolds. Ethyl 2-cyano-2-(pyridin-2-yl)acetate emerges as a compound of significant interest, strategically combining three key functional moieties: a pyridine ring, a nitrile group, and an ethyl ester. This unique combination imparts a rich chemical reactivity that makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic systems.[1][2][3]
The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[3][4] The α-cyanoacetate group, on the other hand, features a highly acidic methylene proton, making it an excellent nucleophile for carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[5][6][7] The interplay of these features makes Ethyl 2-cyano-2-(pyridin-2-yl)acetate a powerful tool for generating molecular diversity and accessing novel chemical space in the pursuit of new therapeutic agents.[3][8]
This guide serves as a technical deep-dive into the core aspects of this compound, from its fundamental properties to its practical application in the laboratory.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its successful application in any research endeavor.
Structural and Molecular Information
The structural formula of Ethyl 2-cyano-2-(pyridin-2-yl)acetate is C₁₀H₁₀N₂O₂.[9][10] Key identifiers and molecular descriptors are summarized in Table 1 for quick reference.
Table 1: Chemical Identifiers for Ethyl 2-cyano-2-(pyridin-2-yl)acetate
| Identifier | Value | Source(s) |
| CAS Number | 59601-57-9 | [10][11][12] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [9][10][11] |
| Molecular Weight | 190.19 g/mol | [9][11] |
| IUPAC Name | ethyl 2-cyano-2-(pyridin-2-yl)acetate | [10] |
| SMILES | CCOC(=O)C(C#N)C1=CC=CC=N1 | [9][10] |
| InChI Key | LWZBDTQYCJMNPJ-UHFFFAOYSA-N | [9][10] |
2D Structural Diagram
The spatial arrangement of the functional groups is critical to the molecule's reactivity.
Caption: 2D structure of Ethyl 2-cyano-2-(pyridin-2-yl)acetate.
Physicochemical Data
While specific experimental data for this exact compound is sparse, properties can be reliably predicted based on its structural analogues and the parent compound, ethyl cyanoacetate.[5][13]
Table 2: Predicted Physicochemical Properties
| Property | Predicted/Typical Value | Notes |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on ethyl cyanoacetate and similar structures.[5][13] |
| Boiling Point | > 200 °C | Ethyl cyanoacetate boils at ~208-210 °C.[13][14] Substitution increases MW, likely raising the BP. |
| Melting Point | < 0 °C | Ethyl cyanoacetate melts at -22 °C.[13][14] Aromatic substitution may slightly increase this. |
| Solubility | Soluble in ethanol, ether, acetonitrile, DMSO.[13] | Typical for organic esters. |
| Density | ~1.1 g/mL | Slightly denser than ethyl cyanoacetate (1.063 g/mL).[13][14] |
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of Ethyl 2-cyano-2-(pyridin-2-yl)acetate is achieved through the Knoevenagel condensation.[7] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (2-pyridinecarboxaldehyde), typically catalyzed by a weak base.[7][15]
Knoevenagel Condensation: A Self-Validating Protocol
The choice of a weak base, such as piperidine or triethylamine, is critical. A strong base would risk the self-condensation of the aldehyde or unwanted side reactions with the ester group.[7] The protocol below is designed to be self-validating, meaning the reaction progress can be easily monitored, and the product can be isolated with high purity.
Experimental Protocol: Synthesis via Knoevenagel Condensation
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinecarboxaldehyde (5.35 g, 50 mmol) and ethyl cyanoacetate (5.65 g, 50 mmol).
-
Solvent Addition: Add 30 mL of ethanol as the solvent. Stir the mixture until a homogeneous solution is formed.
-
Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol) to the solution. Causality Note: Piperidine acts as a mild base, sufficient to deprotonate the highly acidic methylene group of ethyl cyanoacetate without causing self-condensation of the aldehyde.
-
Reaction Conditions: Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification (Initial): Dissolve the resulting oil in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Purification (Final): Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established multi-step mechanism.
Caption: Mechanism of the Knoevenagel Condensation.
The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by the basic catalyst, forming a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The resulting alkoxide intermediate is protonated, typically by a molecule of water present in the solvent, to form an aldol-type addition product. This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final, conjugated α,β-unsaturated product, Ethyl 2-cyano-3-(pyridin-2-yl)acrylate. Note: The target compound of this guide is the saturated version. To obtain Ethyl 2-cyano-2-(pyridin-2-yl)acetate, a subsequent reduction step (e.g., catalytic hydrogenation with H₂/Pd-C) would be necessary to reduce the double bond formed during the Knoevenagel condensation.
Spectroscopic and Chromatographic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.
Analytical Workflow
The logical flow for characterization ensures comprehensive data is collected for unambiguous structure elucidation.
Caption: Workflow for the analytical characterization of the target compound.
Expected Spectroscopic Data
While a definitive published spectrum is not available, the expected spectral features can be accurately predicted.[16][17]
Table 3: Predicted Spectroscopic Data for Ethyl 2-cyano-2-(pyridin-2-yl)acetate
| Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | Pyridine Protons | δ 7.2-8.6 ppm (4H, m) | Characteristic aromatic region for a pyridine ring. |
| Methine Proton (-CH) | δ ~4.5 ppm (1H, t) | Alpha to both pyridine ring and cyano/ester groups. | |
| Methylene Protons (-OCH₂CH₃) | δ ~4.2 ppm (2H, q) | Ethyl ester group, quartet due to coupling with methyl. | |
| Methyl Protons (-OCH₂CH₃) | δ ~1.3 ppm (3H, t) | Ethyl ester group, triplet due to coupling with methylene. | |
| ¹³C NMR | Ester Carbonyl (-C=O) | δ ~165-170 ppm | Typical for an ester carbonyl. |
| Nitrile Carbon (-C≡N) | δ ~115-120 ppm | Characteristic chemical shift for a nitrile. | |
| Pyridine Carbons | δ ~120-150 ppm | Aromatic carbons of the pyridine ring. | |
| Methylene Carbon (-OCH₂) | δ ~62 ppm | Ethyl ester group. | |
| Methine Carbon (-CH) | δ ~40-50 ppm | Alpha to electron-withdrawing groups. | |
| Methyl Carbon (-CH₃) | δ ~14 ppm | Ethyl ester group. | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | 2240-2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile.[16] |
| Ester Carbonyl Stretch (C=O) | 1735-1750 cm⁻¹ | Strong absorption for the saturated ester carbonyl.[16] | |
| C-N Stretch (Pyridine) | 1400-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-O Stretch | 1000-1300 cm⁻¹ | Ester C-O bond. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 190 | Corresponds to the molecular weight C₁₀H₁₀N₂O₂.[9] |
| Key Fragments | m/z = 162 (-CO), 145 (-OC₂H₅), 78 (Pyridine) | Common fragmentation patterns for esters and pyridines. |
Protocol for Spectroscopic Analysis
Objective: To acquire high-resolution NMR, IR, and MS data for structural confirmation.
-
NMR Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR Data Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If needed, perform 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.[17]
-
IR Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
-
IR Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
MS Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
MS Data Acquisition: Analyze the sample using a mass spectrometer, employing either electrospray ionization (ESI) for a soft ionization that gives the molecular ion peak [M+H]⁺, or electron impact (EI) to observe fragmentation patterns.[17]
Applications in Medicinal Chemistry and Drug Development
Ethyl 2-cyano-2-(pyridin-2-yl)acetate is not an end-product but a strategic intermediate. Its value lies in its ability to be transformed into more complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[2][3][8]
The presence of the nitrile and ester groups allows for a variety of cyclization reactions. For instance, condensation with binucleophilic reagents like hydrazine or guanidine can lead to the formation of pyrazoles, pyrimidines, or other fused heterocyclic systems.[1][5] These scaffolds are at the core of drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][8]
Caption: Role as a versatile scaffold in generating diverse molecular libraries.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. Ethyl 2-cyano-2-(pyridin-2-yl)acetate is a derivative of ethyl cyanoacetate, and its handling should be guided by the hazards associated with organic nitriles and esters.[13]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Contact may cause irritation to the skin, eyes, and mucous membranes.[13][14] The primary toxicity concern for organic nitriles stems from their potential to release cyanide in vivo.[13]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong acids, strong bases, and oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 2-cyano-2-(pyridin-2-yl)acetate stands as a testament to the power of functional group synergy in chemical synthesis. Its combination of a privileged pyridine scaffold and a highly reactive α-cyanoacetate moiety makes it an invaluable asset for medicinal chemists. This guide has provided a robust technical framework for its synthesis, characterization, and safe handling, underscoring its potential as a starting point for the discovery of next-generation therapeutics. The protocols and data presented herein are designed to be directly applicable in a research setting, empowering scientists to confidently incorporate this versatile building block into their synthetic programs.
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